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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzaldehyde

Cat. No.: B1630973 Get Quote

Abstract
4-Chloro-2-fluorobenzaldehyde is a key bifunctional aromatic compound, serving as a critical

intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2]

Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen

atoms (chlorine and fluorine), imparts specific reactivity and properties that are highly valued in

medicinal and process chemistry.[2][3] This guide provides an in-depth analysis of the core

physicochemical properties of 4-Chloro-2-fluorobenzaldehyde, detailed protocols for its

analytical characterization, and insights into its handling and synthetic utility, tailored for

researchers and drug development professionals.

Core Physicochemical Properties
The physical and chemical characteristics of 4-Chloro-2-fluorobenzaldehyde are fundamental

to its application in synthetic chemistry. These properties dictate the reaction conditions,

purification strategies, and formulation approaches.

Structural and General Properties
The compound is a white to light yellow or pale cream crystalline solid or powder at room

temperature.[1][4] Its halogenated benzaldehyde structure is the primary determinant of its

chemical behavior.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1630973?utm_src=pdf-interest
https://www.benchchem.com/product/b1630973?utm_src=pdf-body
https://www.chemimpex.com/products/45128
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-chloro-2-fluorobenzaldehyde-pharmaceutical-synthesis-au
https://www.nbinno.com/article/pharmaceutical-intermediates/role-4-chloro-2-fluorobenzaldehyde-pharmaceutical-synthesis-au
https://www.nbinno.com/article/pharmaceutical-intermediates/4-chloro-2-fluorobenzaldehyde-properties-uses-and-sourcing-from-ningbo-inno-pharmchem-fx
https://www.benchchem.com/product/b1630973?utm_src=pdf-body
https://www.benchchem.com/product/b1630973?utm_src=pdf-body
https://www.chemimpex.com/products/45128
https://www.thermofisher.com/order/catalog/product/A16110.09
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₇H₄ClFO [1][5][6]

Molecular Weight 158.56 g/mol [1][5][7]

CAS Number 61072-56-8 [4][5][7]

Appearance
White to pale cream/light

yellow crystals or powder
[1][4]

Melting Point 58-61 °C [1][3]

Boiling Point 118-120 °C [3][8]

Density 1.4 ± 0.1 g/cm³ [8]

IUPAC Name 4-chloro-2-fluorobenzaldehyde [5][7]

Solubility Profile
Understanding the solubility is crucial for selecting appropriate reaction solvents and

purification methods. 4-Chloro-2-fluorobenzaldehyde is reported to be insoluble in water.[5]

However, based on the "like dissolves like" principle, it is expected to be soluble in common

organic solvents such as ethyl acetate, chloroform, and hexane, similar to its structural analog,

4-chlorobenzaldehyde.[9]

Safety and Handling
As a reactive chemical intermediate, proper handling is paramount. 4-Chloro-2-
fluorobenzaldehyde is classified as a substance that causes skin and serious eye irritation.[7]

[8] It may also cause respiratory irritation.[7][8] It is noted to be air-sensitive and incompatible

with strong oxidizing agents, acids, bases, and reducing agents.[5][10]

Key Safety Precautions:

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[10][11]

Ventilation: Use only outdoors or in a well-ventilated area.[10][11]
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Storage: Store in a cool, dry, well-ventilated place with the container tightly closed, preferably

under an inert atmosphere like nitrogen.[1][10][11] Recommended storage temperature is

between 2 - 8 °C.[1]

Spectroscopic and Chromatographic
Characterization
Accurate characterization is the bedrock of chemical synthesis, ensuring identity, purity, and

structural integrity. The following sections detail the expected spectroscopic signatures and a

standard chromatographic method for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The electron-withdrawing effects of the fluorine, chlorine, and aldehyde groups create a distinct

and predictable pattern in the aromatic region of the NMR spectra.

¹H NMR: The spectrum will show three signals in the aromatic region (typically δ 7.0-8.0

ppm) and one singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The fluorine atom

will cause characteristic splitting (coupling) of the adjacent proton signals.

¹³C NMR: The spectrum will display seven distinct signals, including a downfield signal for

the carbonyl carbon (δ > 185 ppm) and signals for the six aromatic carbons, with those

bonded to halogens showing characteristic shifts.

¹⁹F NMR: A single resonance is expected, providing confirmation of the fluorine's presence

and chemical environment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Chloro-2-
fluorobenzaldehyde, the key diagnostic peaks are:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically between 1000-1300

cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z ≈ 158.

Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z ≈ 160,

with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence

of a single chlorine atom.

Experimental Protocols
The following protocols describe standard, self-validating methodologies for the quality control

and characterization of 4-Chloro-2-fluorobenzaldehyde.

Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for

determining the purity of a sample. The causality behind this choice is its high resolution,

sensitivity, and reproducibility for analyzing aromatic compounds.

Methodology:

Sample Preparation: Accurately weigh ~5 mg of 4-Chloro-2-fluorobenzaldehyde and

dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute to ~50

µg/mL with the mobile phase.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
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Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Analysis: The purity is calculated based on the area percentage of the main peak relative to

the total area of all peaks in the chromatogram.

Sample Preparation Chromatographic Analysis Data Processing

Weigh ~5 mg 
of Sample

Dissolve in 10 mL
Acetonitrile

Dilute to 50 µg/mL
with Mobile Phase

Inject 10 µL
onto C18 Column

Isocratic Elution
(60:40 ACN:H₂O)

UV Detection
at 254 nm Integrate Peak Areas Calculate Area %

Purity

Click to download full resolution via product page

Caption: HPLC Purity Analysis Workflow.

Protocol: Structural Confirmation by NMR Spectroscopy
This protocol ensures the chemical identity and structure of the compound. The choice of

deuterated chloroform (CDCl₃) as a solvent is due to its excellent dissolving power for nonpolar

to moderately polar organic compounds and its clean spectral window.

Methodology:

Sample Preparation: Dissolve 10-15 mg of 4-Chloro-2-fluorobenzaldehyde in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a ¹H NMR spectrum.
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Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

Acquire a ¹⁹F NMR spectrum if available.

Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling

constants with established reference data to confirm the structure.

¹H NMR Analysis ¹³C NMR Analysis ¹⁹F NMR Analysis

4-Chloro-2-fluorobenzaldehyde
(in CDCl₃)

Aldehyde Proton
(δ ~10 ppm, s)

confirms

Aromatic Protons
(δ 7-8 ppm, m)

confirms

Carbonyl Carbon
(δ >185 ppm)

confirms

6 Aromatic Carbons

confirms

Single Fluorine
Resonance

confirms

Click to download full resolution via product page

Caption: NMR Structural Confirmation Logic.

Synthetic Utility and Reactivity
4-Chloro-2-fluorobenzaldehyde is a versatile building block primarily due to the reactivity of

its aldehyde group and the influence of the halogen substituents on the aromatic ring.[2][3]

Aldehyde Reactions: The formyl group readily undergoes reactions typical of aldehydes,

such as Knoevenagel condensations, Wittig reactions, reductions to the corresponding

alcohol, and oxidations to the carboxylic acid.[2]

Aromatic Substitution: The electron-withdrawing nature of the aldehyde and halogen groups

deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic

aromatic substitution (SₙAr). The fluorine atom, in particular, is a good leaving group in SₙAr

reactions, a principle often exploited in the synthesis of complex molecules.
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Its application as a pharmaceutical intermediate is well-documented, contributing to the

synthesis of anti-cancer and anti-inflammatory agents.[1][2] In the agrochemical industry, it is

used to create effective pesticides and herbicides.[1]

Conclusion
4-Chloro-2-fluorobenzaldehyde is a high-value chemical intermediate with a well-defined set

of physical and spectral properties. Its utility in drug development and material science is

directly linked to its distinct reactivity, which is governed by the interplay of its aldehyde and

halogen functionalities. The analytical protocols provided herein offer robust, self-validating

systems for ensuring the quality and identity of this compound, which is a critical prerequisite

for its successful application in research and manufacturing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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